

C.I. Reactive Yellow 15: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

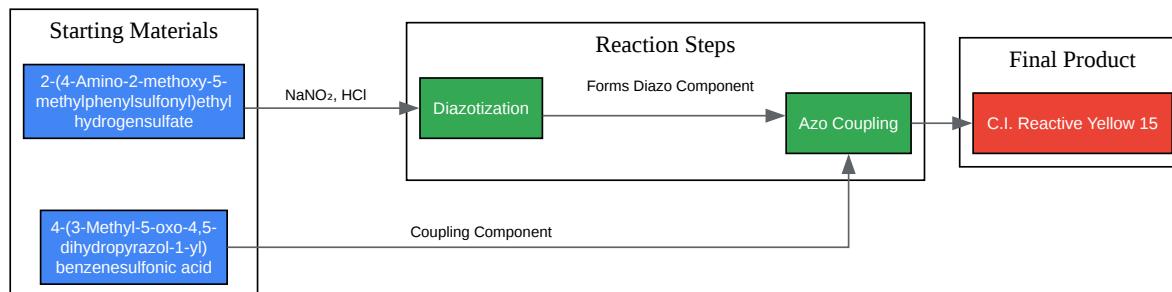
Compound Name: **Reactive Yellow 15**

Cat. No.: **B13747826**

[Get Quote](#)

CAS Number: 12226-47-0

This technical guide provides an in-depth overview of C.I. **Reactive Yellow 15**, a vinyl sulfone-type reactive dye. The information is intended for researchers, scientists, and professionals in drug development and environmental science, focusing on its chemical properties, toxicological profile, environmental impact, and relevant experimental protocols.


Chemical and Physical Properties

C.I. **Reactive Yellow 15** is a synthetic organic dye belonging to the single azo class.^{[1][2][3]} It is a yellow powder that is soluble in water, with a reported solubility of 50 g/L.^{[1][2][3]} Its primary application is in the dyeing and printing of cellulosic fibers such as cotton, viscose, and rayon, where it forms a covalent bond with the fiber's hydroxyl groups.^{[1][2]}

Property	Value	Reference
CAS Number	12226-47-0	[1] [2] [3]
Molecular Formula	C ₂₀ H ₂₀ N ₄ Na ₂ O ₁₁ S ₃	[1] [2] [3]
Molecular Weight	634.57 g/mol	[1] [2] [3]
IUPAC Name	disodium;4-[4-[[2-methoxy-5-methyl-4-(2-sulfonatoxyethylsulfonyl)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzenesulfonate	[1]
Synonyms	Reactive Yellow GR, Remazol Yellow GR, C.I. 18852	[1]
Appearance	Yellow powder	[1] [2]
Solubility in Water	50 g/L	[1] [2] [3]
Chemical Class	Single Azo Dye, Vinyl Sulfone Type	[1] [2]
UV-Vis λ max	~410 - 428 nm	

Synthesis

The manufacturing process involves the diazotization of 2-(4-Amino-2-methoxy-5-methylphenylsulfonyl)ethyl hydrogensulfate, followed by a coupling reaction with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)

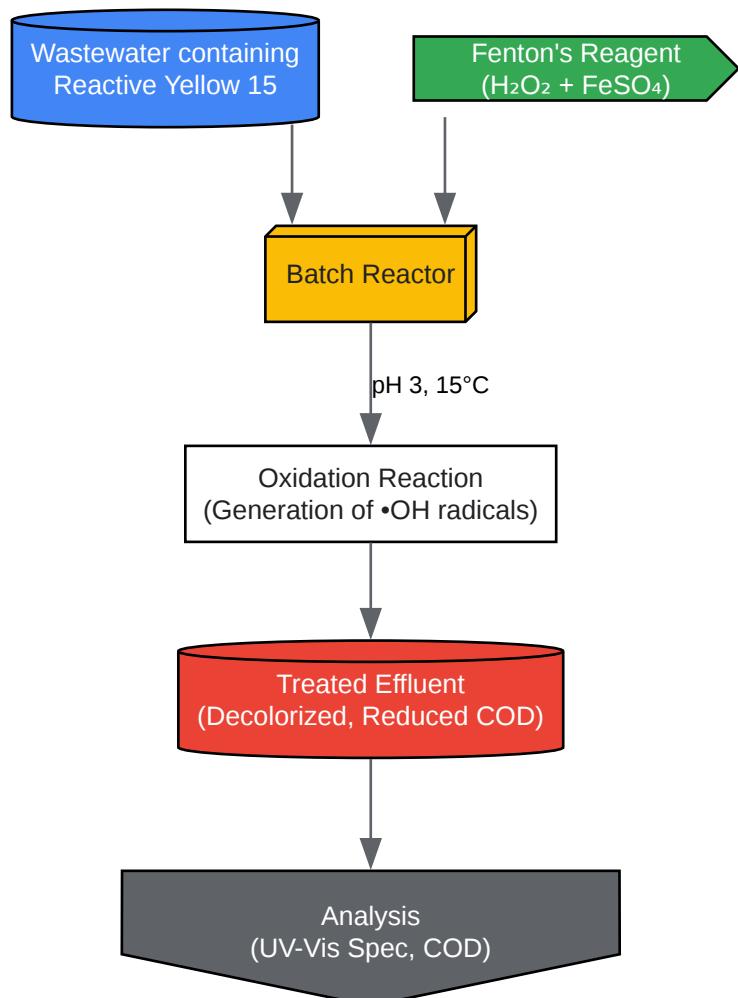
[Click to download full resolution via product page](#)*High-level synthesis workflow for C.I. **Reactive Yellow 15**.*

Toxicological Profile

The toxicological data for C.I. **Reactive Yellow 15** suggests low acute toxicity. However, as with many reactive dyes, there is a potential for sensitization, particularly in occupational settings.

Endpoint	Result	Species	Reference
Acute Oral Toxicity (LD ₅₀)	> 2000 mg/kg	Rat	[4]
Skin Irritation	Unlikely to be an irritant	Rabbit	[4]
Eye Irritation	Irritant / Slightly irritant	Rabbit	[4] [5]
Sensitization	May cause sensitization by inhalation and skin contact (occupational hazard)	Human	[5]
Mutagenicity	No mutagenic effects reported for similar reactive dyes	N/A	[5]
GHS Classification	Not Classified (based on majority of company notifications to ECHA)	N/A	[1]

While some studies on other reactive dyes have shown cytotoxic effects on skin and liver cell lines, no genotoxicity was detected.[\[6\]](#) It is important to note that after fixation to a textile substrate, the reactive group is no longer present, which alters the toxicological properties and reduces exposure risk for the end-user.[\[7\]](#)


Environmental Impact and Degradation

C.I. **Reactive Yellow 15** is not readily biodegradable and its presence in wastewater is a significant environmental concern due to its color and persistence.[\[4\]](#) Research has focused on methods to decolorize and degrade this dye in industrial effluents.

Endpoint	Result	Species/Test	Reference
Biodegradability	Not readily biodegradable	N/A	[4]
Aquatic Toxicity (LC ₅₀)	> 500 mg/L (49 h)	Rainbow Trout	
Bacterial Inhibition	50-100% inhibition of wastewater bacteria	Activated Sludge	

Advanced Oxidation Process (AOP) for Degradation

Advanced oxidation processes, such as the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), have proven effective in degrading C.I. **Reactive Yellow 15**. One study demonstrated high efficiency in color and chemical oxygen demand (COD) removal under acidic conditions.

[Click to download full resolution via product page](#)*Workflow for **Reactive Yellow 15** degradation via Fenton's reagent.*

Biodegradation

Bioremediation using immobilized microbial cultures in sequential anaerobic-aerobic processes is another promising approach. The initial anaerobic stage is responsible for the reductive cleavage of the azo bond (decolorization), while the subsequent aerobic stage degrades the resulting aromatic amines.

[Click to download full resolution via product page](#)*Workflow for the biodegradation of **Reactive Yellow 15**.*

Experimental Protocols

Protocol: Application in Cotton Dyeing (Exhaust Method)

This is a general procedure for applying vinyl sulfone reactive dyes to cotton fabric.

- Preparation: Scour and bleach the cotton fabric to ensure it is free from impurities and residual alkali.
- Dye Bath Setup: Prepare a dyebath with the required volume of water (e.g., liquor ratio of 1:15). Add a wetting agent and an anti-creasing agent. Set the temperature to 30-40°C.
- Dye Addition: Add the pre-dissolved C.I. **Reactive Yellow 15** dye to the bath. Circulate the fabric for 10-15 minutes to ensure even distribution.
- Exhaustion: Gradually add an electrolyte, such as Glauber's salt (sodium sulfate), in portions over 20-30 minutes. This increases the affinity of the dye for the fiber, promoting exhaustion from the dyebath onto the fabric. Continue running for another 20-30 minutes.

- Fixation: Add an alkali, such as soda ash (sodium carbonate), to the dyebath. The alkali raises the pH (to approx. 10.5-11.5), activating the hydroxyl groups of the cellulose and catalyzing the covalent bond formation between the dye's vinyl sulfone group and the fiber.
- Dyeing: Continue the dyeing process at the fixation temperature (typically 60-80°C for this type of dye) for 45-60 minutes.
- Wash-off: Drain the dyebath. Rinse the fabric thoroughly with cold and then hot water to remove unfixed dye.
- Soaping: Treat the dyed fabric in a boiling bath containing a non-ionic detergent. This step is critical to remove any hydrolyzed dye and improve wash fastness.
- Final Rinse: Rinse with hot and cold water and dry the fabric.

Protocol: Decolorization via Fenton's Reagent

This protocol is based on a study investigating the degradation of C.I. **Reactive Yellow 15**.

- Sample Preparation: Prepare an aqueous solution of C.I. **Reactive Yellow 15** to the desired concentration (e.g., 100 mg/L).
- pH Adjustment: Adjust the pH of the dye solution to 3.0 using dilute H₂SO₄ or HCl. This is the optimal pH for the Fenton reaction.
- Reaction Initiation: Place the solution in a batch reactor with constant stirring. Add the iron catalyst (e.g., FeSO₄·7H₂O) to achieve the desired concentration.
- Oxidation: Add hydrogen peroxide (H₂O₂) to the solution to initiate the reaction. The molar ratio of H₂O₂ to Fe²⁺ is a critical parameter to optimize.
- Sampling: Collect aliquots at specific time intervals (e.g., 5, 10, 20, 30, 60 minutes) to monitor the reaction progress.
- Analysis:
 - Decolorization: Immediately measure the absorbance of the collected samples at the dye's λ_{max} (~410-428 nm) using a UV-Vis spectrophotometer. The percentage of color removal

can be calculated from the change in absorbance.

- Degradation: Measure the Chemical Oxygen Demand (COD) of the samples before and after treatment to determine the extent of mineralization.

Protocol: Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of dyes.

- System: A reverse-phase HPLC system with a C18 column is typically used.
- Mobile Phase: A common mobile phase for reactive dyes is a gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like tetrabutylammonium bromide).
- Sample Preparation: Dilute the aqueous sample containing the dye to a concentration within the calibration range. Filter the sample through a 0.45 μm syringe filter before injection.
- Detection: Use a UV-Vis or Diode Array Detector (DAD) set to the λ_{max} of C.I. **Reactive Yellow 15**.
- Quantification: Create a calibration curve by injecting known concentrations of a C.I. **Reactive Yellow 15** standard. The concentration in the unknown sample can be determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanism of Action

Despite a comprehensive search of scientific literature, no studies were identified that detail the specific molecular mechanisms of action or the interaction of C.I. **Reactive Yellow 15** with biological signaling pathways. The toxicological data available is primarily observational (e.g., irritation, sensitization) rather than mechanistic. This is a significant knowledge gap, likely due to the dye's status as an industrial chemical not intended for pharmaceutical or in-vivo applications. Research in this area would be valuable for a more complete understanding of its potential biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reactive Yellow 15 | C₂₀H₂₀N₄Na₂O₁₁S₃ | CID 135565311 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. worlddyeveristy.com [worlddyeveristy.com]
- 3. researchgate.net [researchgate.net]
- 4. dyespigments.net [dyespigments.net]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 7. sdc.org.uk [sdc.org.uk]
- To cite this document: BenchChem. [C.I. Reactive Yellow 15: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13747826#c-i-reactive-yellow-15-cas-number-12226-47-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com